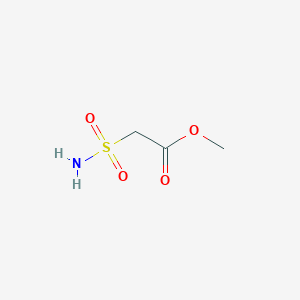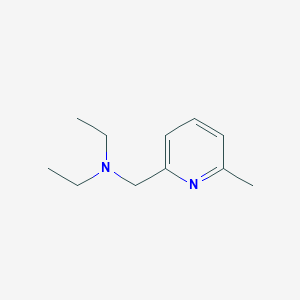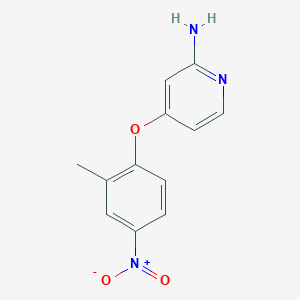
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide” has been documented . Another related compound, “methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate”, has been synthesized through a reaction involving 4-chloro-2-fluoro-3-methoxyphenylboronic acid and methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate .科学的研究の応用
Molecular Modification for Biological Properties Optimization
One study discusses the chemical modification of the pyridine moiety in a related molecule to optimize its biological properties. The research specifically targeted the analgesic properties of the modified compounds, recommending one derivative for further research as a potential new analgesic, highlighting the role of molecular modifications in enhancing biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Advanced Synthesis Techniques
Another aspect of research focuses on advanced synthesis techniques such as phosphine-catalyzed annulation to create highly functionalized tetrahydropyridines, showcasing the chemical versatility and potential applications of pyridine derivatives in creating complex molecular structures (Zhu, Lan, & Kwon, 2003).
Discovery of Selective Inhibitors
Research also encompasses the discovery of selective inhibitors for specific kinase families, with one study identifying substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This highlights the therapeutic potential of such compounds in cancer treatment, with one compound advancing into clinical trials due to its efficacy and safety profiles (Schroeder et al., 2009).
Synthesis of Heterocyclic Compounds
The synthesis and application in creating heterocyclic compounds form a significant area of research. Studies explore the synthesis of novel compounds like methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, which are synthesized through reactions involving 4-arylamino-2-chloropyridine-3-carbonitriles and methyl thioglycolates. These compounds are investigated for their potential applications, including their role in synthesizing pyridothienopyrimidines and other heterocyclic systems (Medvedeva et al., 2010).
Fluorescence Properties and Complex Formation
Research into the fluorescence properties of novel compounds and their ability to form complexes with metal ions like Eu(III) and Tb(III) showcases the potential application of these compounds in materials science, especially in the development of sensors and fluorescent markers. The synthesis of derivatives from pyridine-2,6-dicarboxylic acid and their coordination with metal ions to form complexes with unique fluorescence properties are particularly noteworthy (Rui-ren, Zi’er, Can-cheng, & Yi-ming, 2006).
作用機序
Mode of Action
The exact mode of action of Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be determined through further scientific investigation.
Biochemical Pathways
It is mentioned that there is a new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-18-13(17)12-7-9(4-5-16-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGPTDTUUANRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)
![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)
![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)




![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)




